4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H14Cl2FNO. It is a member of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various medicinal compounds .
Vorbereitungsmethoden
The synthesis of 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 4-chloro-2-fluoroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
4-(4-chlorophenyl)piperidin-4-ol: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(4-fluorophenyl)piperidin-4-ol: This compound lacks the chlorine atom, which may also influence its properties.
4-(4-chloro-2-fluorophenyl)piperidine: This compound lacks the hydroxyl group, which can significantly alter its chemical behavior and applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chloro-2-fluorophenyl)piperidin-4-ol hydrochloride involves the conversion of 4-chloro-2-fluoroaniline to 4-(4-chloro-2-fluorophenyl)piperidine, followed by the addition of a hydroxyl group to the piperidine ring and subsequent conversion to the hydrochloride salt.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "4-chlorobutyronitrile", "sodium hydride", "piperidine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "4-chloro-2-fluoroaniline is reacted with 4-chlorobutyronitrile in the presence of sodium hydride to form 4-(4-chloro-2-fluorophenyl)piperidine.", "4-(4-chloro-2-fluorophenyl)piperidine is then reacted with sodium borohydride in ethanol to reduce the imine group to a secondary amine.", "The secondary amine is then oxidized using sodium chlorite and acetic acid to form the corresponding N-oxide.", "The N-oxide is then reduced using sodium borohydride in ethanol to form 4-(4-chloro-2-fluorophenyl)piperidin-4-ol.", "Finally, 4-(4-chloro-2-fluorophenyl)piperidin-4-ol is converted to the hydrochloride salt using hydrochloric acid and sodium hydroxide." ] } | |
CAS-Nummer |
2613385-06-9 |
Molekularformel |
C11H14Cl2FNO |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
4-(4-chloro-2-fluorophenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11;/h1-2,7,14-15H,3-6H2;1H |
InChI-Schlüssel |
PEEDYLSBDJHHLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=C(C=C(C=C2)Cl)F)O.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.